molecular formula C13H19BN2O4 B8237631 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid

Cat. No.: B8237631
M. Wt: 278.11 g/mol
InChI Key: NYEJCLPKJRHLQB-UHFFFAOYSA-N
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Description

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. This compound features a boronic acid group, which is known for its versatility in forming stable covalent bonds with diols, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the boronic acid moiety. One common method includes the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine with di-tert-butyl dicarbonate to form the Boc-protected intermediate. This intermediate is then subjected to borylation using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl compounds or other cross-coupled products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid involves the formation of covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This interaction is crucial in its role as a protease inhibitor, where it forms reversible covalent bonds with the active site serine or threonine residues of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.

    Pinacolborane: A borane derivative used in hydroboration reactions.

    Bis(pinacolato)diboron: A boron reagent used in borylation reactions.

Uniqueness

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-boronic acid is unique due to its combination of a boronic acid group and a Boc-protected amine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

[7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c1-13(2,3)20-12(17)16-5-4-9-6-10(14(18)19)7-15-11(9)8-16/h6-7,18-19H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEJCLPKJRHLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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